molecular formula C16 H13 F6 N5 O2 B1148409 Sitagliptin FP Impurity B CAS No. 2088771-61-1

Sitagliptin FP Impurity B

Cat. No.: B1148409
CAS No.: 2088771-61-1
M. Wt: 421.3
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Biochemical Analysis

Biochemical Properties

Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, this compound indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can also be applied to the synthesis of its impurities. One approach involves chemical resolution using sodium borohydride (NaBH4) to reduce the enamine, followed by the use of ®-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of beta-ketoamide intermediates .

Industrial Production Methods

The industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to avoid the use of expensive noble metal catalysts, thereby reducing costs and simplifying synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Sitagliptin FP Impurity B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various acids for oxidation and substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of enamine intermediates using NaBH4 results in the formation of optically pure chiral centers .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin Impurity A:

    Sitagliptin Impurity C:

Uniqueness

Sitagliptin FP Impurity B is unique due to its specific chemical structure, which includes a trifluoromethyl group and a trifluorobenzyl moiety. This structural uniqueness can influence its chemical reactivity and interactions in analytical and synthetic applications .

Properties

IUPAC Name

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCSNDPMOGZTM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088771-61-1
Record name Sitagliptin triazecine analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAGLIPTIN TRIAZECINE ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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